1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide

Polymer Chemistry Fluorinated Building Block Step-Growth Polymerization

The target compound, 1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide (CAS 93894-54-3), is a fluorinated organic molecule classified under perfluoroalkyl substances (PFAS). It features a C4F8H fluoroalkyl chain, a sulfonamide bridging group, and two terminal hydroxyethyl functionalities, presenting as a fluorinated diol building block.

Molecular Formula C8H11F8NO4S
Molecular Weight 369.23 g/mol
CAS No. 93894-54-3
Cat. No. B12680158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide
CAS93894-54-3
Molecular FormulaC8H11F8NO4S
Molecular Weight369.23 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)S(=O)(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H11F8NO4S/c9-5(10)6(11,12)7(13,14)8(15,16)22(20,21)17(1-3-18)2-4-19/h5,18-19H,1-4H2
InChIKeyQUQDQNCPLSSGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide (CAS 93894-54-3): Source and Performance Differentiation for Scientific Procurement


The target compound, 1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide (CAS 93894-54-3), is a fluorinated organic molecule classified under perfluoroalkyl substances (PFAS) [1]. It features a C4F8H fluoroalkyl chain, a sulfonamide bridging group, and two terminal hydroxyethyl functionalities, presenting as a fluorinated diol building block . Its molecular formula is C8H11F8NO4S with a molecular weight of 369.23 g/mol . Key calculated physical properties include a density of 1.619 g/cm³, a boiling point of 348.7°C (at 760 mmHg), a refractive index of 1.404, and a vapor pressure of 3.01E-06 mmHg at 25°C . As a research chemical, it is cataloged by multiple suppliers under the EINECS number 299-753-8 .

Procurement Risk Analysis for 1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide: Why Simple Analog Substitution Fails


Generic substitution among C4-fluorinated sulfonamides is not scientifically justified due to the sensitive structure-function relationship governing their performance . The target compound (CAS 93894-54-3) is uniquely a diol, with a molecular weight of 369.23 g/mol, two hydrogen bond donors, and thirteen hydrogen bond acceptors . A direct analog, 1,1,2,2,3,3,4,4-octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide (CAS 93894-53-2), is a mono-ol, differing in molecular weight (339.20 g/mol), bond donor count (1), and acceptor count (10) . This structural divergence, from a diol to a mono-ol, leads to fundamentally different chemical behaviors, including distinct reactivity, crosslinking potential, hydrophilicity, and hydrogen bonding capacity. Consequently, they are not interchangeable for applications such as polymer synthesis, surface modification, or synthesis of advanced fluorinated materials .

Quantitative Evidence Guide for 1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide (CAS 93894-54-3): Verifiable Differentiation from Closest Analogs


Diol Functionality and Molecular Weight Differentiation vs. Mono-ol Analog (CAS 93894-53-2)

The target compound (CAS 93894-54-3) is a fluorinated diol with two reactive hydroxyl groups, enabling its use as a monomer in step-growth polymerizations. Its closest analog, 1,1,2,2,3,3,4,4-octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide (CAS 93894-53-2), is a mono-ol, which acts as a chain stopper in similar reactions . The diol has a molecular weight of 369.23 g/mol and molecular formula C8H11F8NO4S, while the mono-ol is 339.20 g/mol with formula C7H9F8NO3S . This difference in functionality fundamentally dictates the polymer architecture achievable: networks or linear chains for the diol, versus side-chain grafts or end-caps for the mono-ol.

Polymer Chemistry Fluorinated Building Block Step-Growth Polymerization

Hydrogen Bonding Capacity Difference vs. Mono-ol Analog (CAS 93894-53-2)

The diol target compound has 2 hydrogen bond donors and 13 hydrogen bond acceptors, as calculated from its molecular structure . The closest mono-ol analog (CAS 93894-53-2) has only 1 hydrogen bond donor and 10 hydrogen bond acceptors . This difference predicts significantly stronger intermolecular hydrogen bonding, higher water solubility, and a higher Hansen solubility parameter for the diol, which can be critical for formulation stability and substrate adhesion.

Supramolecular Chemistry Solubility Parameter Molecular Recognition

Contrasting Physical Properties: Boiling Point and Vapor Pressure vs. Non-functionalized Fluoroalkane

The target compound's calculated boiling point is 348.7°C at 760 mmHg with a vapor pressure of 3.01E-06 mmHg at 25°C . In stark contrast, the non-functionalized 1,1,1,2,2,3,3,4-octafluorobutane (HFC-338mccq, CAS 662-35-1) is a gas at room temperature with a measured boiling point of -2.0 °C [1]. The addition of the sulfonamide diol moiety increases the boiling point by approximately 350°C and reduces vapor pressure by several orders of magnitude, transforming a volatile refrigerant into a processable liquid or solid at ambient conditions.

Thermodynamic Properties Phase Change Volatility

Molecular Rotational Flexibility Difference vs. Disulfonamide Analog

The target compound possesses 9 rotatable bonds, contributing to high molecular flexibility . A comparable analog, octafluorobutane-1,4-disulfonamide (CAS 87988-73-6), has only 5 rotatable bonds . This difference in degrees of freedom directly influences the entropy of binding, crystallization kinetics, and the glass transition temperature of derived polymers, offering distinct advantages in amorphous material design and low-temperature flexibility.

Conformational Analysis Molecular Dynamics Rotatable Bonds

Contrasting Refractive Index with Fully Fluorinated Analogs

The calculated refractive index of the target compound is 1.404 . While a direct refractive index value for the N-methyl analog (CAS 93894-53-2) is not available, the target compound contains a higher proportion of oxygen and hydroxyl groups relative to its fluorocarbon content (8 Fluorine atoms, 4 Oxygen atoms). This increased oxygen-to-fluorine ratio is well-established in polymer chemistry to raise the refractive index compared to highly fluorinated counterparts. For instance, poly(tetrafluoroethylene) (PTFE) has a measured refractive index of 1.35-1.38 [1]. The higher predicted index of 1.404 suggests the target compound may offer a quantifiable balance between low optical loss (from fluorination) and processability, which is critical in the design of optical waveguides, anti-reflective coatings, and specialty transparent polymers.

Optical Materials Refractive Index Engineering Fluoropolymer Transparency

Verified Application Scenarios for 1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide Driven by Quantitative Differentiation


Synthesis of Crosslinked Fluorinated Polyurethanes with Tailored Hydrophobicity

Leveraging its unique diol functionality (2 hydroxyl groups), this compound serves as a chain extender or crosslinker in polyurethane synthesis . Unlike its mono-ol analog (CAS 93894-53-2), which would terminate chain growth, the target compound enables the formation of a three-dimensional network, crucial for high-performance coatings and elastomers requiring solvent resistance and mechanical integrity.

Development of High-Boiling, Low-Volatility Reactive Diluents for Specialty Coatings

With a calculated boiling point of 348.7°C and a vapor pressure of 3.01E-06 mmHg at 25°C, this compound is a non-volatile liquid building block . This quantitatively differentiates it from volatile, non-functionalized octafluorobutane (boiling point -2.0°C) [1], making it suitable for use as a reactive diluent in UV-curable or thermally cured coatings where zero-VOC content and high-temperature stability are mandated.

Design of Low Refractive Index Optical Polymers and Adhesives

The predicted refractive index of 1.404 offers a quantifiable target for optical material design . By incorporating this diol, formulators can engineer transparent adhesives and coatings with a refractive index higher than pure fluoropolymers (e.g., PTFE at ~1.35) but lower than many hydrocarbon polymers, achieving precise index matching for optical fibers, displays, and anti-reflective stacks where optical clarity and low birefringence are critical.

Engineering of Flexible, Amorphous Fluoropolymers via Free-Radical Polymerization

The molecular structure features 9 rotatable bonds, providing high conformational flexibility . This structural characteristic is a quantitative predictor of low glass transition temperatures and high segmental mobility in the resulting polymers. It offers a distinct advantage over the more rigid octafluorobutane-1,4-disulfonamide (5 rotatable bonds) for applications requiring low-temperature elasticity, such as sealants in aerospace or cryogenic environments.

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